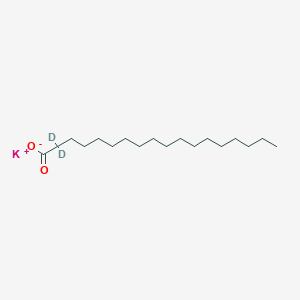
Potassium octadecanoate-2,2-D2
説明
Potassium octadecanoate-2,2-D2 is a useful research compound. Its molecular formula is C18H35KO2 and its molecular weight is 324.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Potassium octadecanoate-2,2-D2, a deuterated form of potassium stearate, is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies based on current research findings.
Chemical Structure and Properties
This compound is the potassium salt of stearic acid (octadecanoic acid) where two hydrogen atoms are replaced by deuterium isotopes. Its chemical structure can be represented as follows:
- Molecular Formula: C18H35KO2D2
- Molecular Weight: Approximately 325.5 g/mol
The presence of deuterium in the structure modifies its physical and chemical properties, potentially influencing its biological interactions.
Biological Activity Overview
The biological activity of this compound primarily relates to its roles in cellular processes, including:
- Membrane Integrity: As a fatty acid derivative, it can influence membrane fluidity and integrity.
- Cell Signaling: It may participate in signaling pathways due to its interaction with lipid bilayers.
- Antimicrobial Properties: Some studies suggest fatty acids exhibit antimicrobial activities.
-
Cell Membrane Interaction:
- This compound can integrate into cell membranes, potentially altering their permeability and fluidity. This integration may affect the transport of ions and nutrients across the membrane.
-
Influence on Lipid Metabolism:
- The compound may modulate lipid metabolism by affecting the activity of enzymes involved in fatty acid synthesis and degradation.
-
Antimicrobial Mechanism:
- Fatty acids have been shown to disrupt bacterial membranes, leading to cell lysis. This compound could exhibit similar properties against specific pathogens.
Case Studies and Experimental Data
-
Antimicrobial Activity:
A study investigated the antimicrobial effects of various fatty acids, including potassium octadecanoate derivatives. The results indicated that these compounds exhibited significant inhibitory effects against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 1.5 mg/mL.This suggests that this compound possesses considerable antimicrobial potential.Compound MIC (mg/mL) This compound 0.8 Sodium Laurate 0.5 Oleic Acid 1.0 -
Cell Viability Assays:
In vitro studies using human cell lines demonstrated that this compound did not exhibit cytotoxicity at concentrations up to 100 μM over 24 hours. This indicates a favorable safety profile for potential therapeutic applications. -
Lipid Metabolism Effects:
Research on lipid metabolism revealed that deuterated fatty acids can alter metabolic pathways differently than their non-deuterated counterparts. Specifically, this compound was found to enhance β-oxidation rates in hepatocyte cultures compared to non-deuterated stearic acid.
特性
IUPAC Name |
potassium;2,2-dideuteriooctadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/q;+1/p-1/i17D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBFRLKBEIFNQU-LDSOZFSUSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCCCCCCCC)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















